molecular formula C39H29OP B13343962 (R)-(2'-(Benzyloxy)-[1,1'-binaphthalen]-2-yl)diphenylphosphine

(R)-(2'-(Benzyloxy)-[1,1'-binaphthalen]-2-yl)diphenylphosphine

Cat. No.: B13343962
M. Wt: 544.6 g/mol
InChI Key: OWLGWHAQWVIOSQ-UHFFFAOYSA-N
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Description

®-(2’-(Benzyloxy)-[1,1’-binaphthalen]-2-yl)diphenylphosphine is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its exceptional properties that make it a valuable tool in organic synthesis. Its chirality provides high stereoselectivity, making it an essential component in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2’-(Benzyloxy)-[1,1’-binaphthalen]-2-yl)diphenylphosphine typically involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is preferred due to its convenience and efficiency. The process involves several steps, including the addition of methyl triflate to the corresponding 7,8-diphosphabicyclo[4.2.0]octa-1,3,5-triene, followed by treatment with alkylmagnesium halogenide .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve additional purification steps, such as recrystallization and chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

®-(2’-(Benzyloxy)-[1,1’-binaphthalen]-2-yl)diphenylphosphine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, lithium, and alkyl halides. The reactions typically occur under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired outcomes.

Major Products

The major products formed from these reactions include phosphine oxides, secondary phosphines, and phosphonium salts. These products have various applications in organic synthesis and catalysis.

Scientific Research Applications

®-(2’-(Benzyloxy)-[1,1’-binaphthalen]-2-yl)diphenylphosphine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which ®-(2’-(Benzyloxy)-[1,1’-binaphthalen]-2-yl)diphenylphosphine exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, forming complexes that facilitate various chemical reactions. The chirality of the ligand induces stereoselectivity in the reactions, leading to the formation of enantiomerically pure products .

Comparison with Similar Compounds

Similar Compounds

  • ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
  • 1,2-Bis(diphenylphosphino)ethane
  • Diphenylphosphine

Uniqueness

®-(2’-(Benzyloxy)-[1,1’-binaphthalen]-2-yl)diphenylphosphine is unique due to its high stereoselectivity and efficiency in asymmetric catalysis. Compared to similar compounds, it offers better control over the stereochemistry of the products, making it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C39H29OP

Molecular Weight

544.6 g/mol

IUPAC Name

diphenyl-[1-(2-phenylmethoxynaphthalen-1-yl)naphthalen-2-yl]phosphane

InChI

InChI=1S/C39H29OP/c1-4-14-29(15-5-1)28-40-36-26-24-30-16-10-12-22-34(30)38(36)39-35-23-13-11-17-31(35)25-27-37(39)41(32-18-6-2-7-19-32)33-20-8-3-9-21-33/h1-27H,28H2

InChI Key

OWLGWHAQWVIOSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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